molecular formula C4H4N4O2 B568180 2-Nitropyrimidin-5-amine CAS No. 123770-64-9

2-Nitropyrimidin-5-amine

Cat. No.: B568180
CAS No.: 123770-64-9
M. Wt: 140.102
InChI Key: LNZUVQSHOGIBFC-UHFFFAOYSA-N
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Description

2-Nitropyrimidin-5-amine is a pyrimidine derivative featuring a nitro group (-NO₂) at position 2 and an amine (-NH₂) group at position 5 on the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, and substituents like nitro and amine groups significantly influence their reactivity, solubility, and biological activity. The nitro group is strongly electron-withdrawing, which polarizes the ring and enhances electrophilic substitution reactivity at meta and para positions. The amine group, conversely, can participate in hydrogen bonding, impacting crystallinity and intermolecular interactions .

Properties

CAS No.

123770-64-9

Molecular Formula

C4H4N4O2

Molecular Weight

140.102

IUPAC Name

2-nitropyrimidin-5-amine

InChI

InChI=1S/C4H4N4O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H,5H2

InChI Key

LNZUVQSHOGIBFC-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)[N+](=O)[O-])N

Synonyms

5-Pyrimidinamine, 2-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Nitropyrimidin-5-amine with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Key Structural and Physical Properties of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
This compound* -NO₂ (C2), -NH₂ (C5) C₄H₄N₄O₂ ~140.1† Hypothesized: High polarity, moderate solubility in polar solvents
2-(Trifluoromethyl)pyrimidin-5-amine -CF₃ (C2), -NH₂ (C5) C₅H₄F₃N₃ 163.1 Lipophilic due to -CF₃; used in medicinal chemistry for metabolic stability
5-Bromo-2-chloropyrimidin-4-amine -Br (C5), -Cl (C2), -NH₂ (C4) C₄H₄BrClN₃ 225.4 Planar pyrimidine ring; forms 2D hydrogen-bonded networks in crystals
2-Chloro-4-methylpyrimidin-5-amine -Cl (C2), -CH₃ (C4), -NH₂ (C5) C₅H₇ClN₃ 144.6 Used in pharmaceutical intermediates; chloro group enhances electrophilicity
5-(4-Methoxyphenyl)pyrimidin-2-amine -Ph-OCH₃ (C5), -NH₂ (C2) C₁₁H₁₂N₃O 202.2 Extended conjugation via aryl group; potential fluorescence properties

*Hypothetical compound inferred from analogs. †Calculated based on analogous structures.

Substituent Effects on Reactivity and Interactions

  • Electron-Withdrawing vs. In contrast, -NH₂ (electron-donating) at C5 may stabilize the ring via resonance but could also participate in intramolecular hydrogen bonds, as seen in 5-Bromo-2-chloropyrimidin-4-amine (N7–H···N3 interactions) .
  • Hydrogen Bonding and Crystal Packing: Amine groups in pyrimidines frequently form intermolecular hydrogen bonds. For example, 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibits N–H···N bonds that stabilize its crystal lattice . The absence of strong hydrogen-bond donors in 2-(Trifluoromethyl)pyrimidin-5-amine likely reduces its crystallinity compared to nitro- or chloro-substituted analogs .

Preparation Methods

Direct Nitration of 2-Aminopyrimidine

The nitration of 2-aminopyrimidine mirrors methods used for 2-aminopyridine. In pyridine systems, concentrated sulfuric acid acts as both a solvent and catalyst, enabling regioselective nitration at the 5-position. For example, nitration of 2-aminopyridine with fuming nitric acid in dichloroethane at 58°C for 10 hours yields 2-amino-5-nitropyridine with 91.67% efficiency. Adapting this to pyrimidines would require careful optimization due to differences in ring electronics. Pyrimidines, being more electron-deficient, may necessitate milder conditions to avoid over-nitration or decomposition.

Key parameters from pyridine nitration:

  • Solvent : Dichloroethane or concentrated sulfuric acid.

  • Nitrating agent : Fuming nitric acid (65–98% concentration).

  • Temperature : 20–60°C.

  • Yield : 56.7–91.67%.

A hypothetical pathway for 2-nitropyrimidin-5-amine could involve nitrating 2-aminopyrimidine under controlled conditions. However, the position of nitration in pyrimidines is less predictable than in pyridines due to competing sites (e.g., 4- vs. 5-position). Computational modeling or directed ortho-metalation strategies may enhance regioselectivity.

Diazotization and Hydrolysis

One-Pot Diazotization-Nitration

The one-pot method described in CN112745259A for 2-hydroxy-5-nitropyridine synthesis combines nitration and diazotization. For pyrimidines, a similar approach could involve:

  • Nitration : Reacting 2-aminopyrimidine with nitric acid in sulfuric acid.

  • Diazotization : Treating the intermediate with sodium nitrite at 0–10°C.

  • Hydrolysis : Adjusting pH with ammonia to precipitate the product.

In pyridine systems, this method reduces wastewater by 40% compared to traditional stepwise processes. For pyrimidines, the stability of diazo intermediates must be validated, as electron-deficient rings may accelerate decomposition.

Continuous-Flow Microreactor Synthesis

Microchannel Reactor Technology

CN104447522A demonstrates a continuous-flow process for 5-nitro-2-aminopyridine using a microreactor. Key advantages include:

  • Precise temperature control : 20–60°C, minimizing side reactions.

  • Reduced reaction time : 35 seconds vs. hours in batch reactors.

  • Scalability : Flow rates of 40–60 mL/min enable industrial-scale production.

Adapting this to pyrimidines would require:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO to dissolve pyrimidine substrates.

  • Acid concentration : Optimizing HNO₃/H₂SO₄ ratios to balance reactivity and selectivity.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (Pyridine)Potential for Pyrimidine Adaptation
Batch NitrationHNO₃/H₂SO₄, 58°C, 10h91.67%Moderate (requires regioselectivity control)
One-PotH₂SO₄, NaNO₂, 40–50°C56.7%High (if diazo stability confirmed)
Continuous FlowMicroreactor, 35°C, 35s residence98% purityHigh (ideal for labile intermediates)

Q & A

Basic: What are the standard synthetic routes for 2-Nitropyrimidin-5-amine in academic settings?

Answer:
The synthesis of this compound typically involves multi-step reactions, including condensation and nitration processes. For structurally related pyrimidines (e.g., 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine), a common approach is the use of nucleophilic substitution reactions under basic conditions. For example, substituting a halogen atom (e.g., chlorine) with an amine group using potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~100–120°C) . Optimization of solvent choice (e.g., polar aprotic solvents) and stoichiometry is critical for yield improvement.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the pyrimidine ring (e.g., distinguishing between C-2 and C-5 nitration) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect nitro-group reduction byproducts .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving ambiguities in molecular conformation (e.g., dihedral angles between aromatic rings) .

Basic: What are the known biological targets or activities associated with this compound?

Answer:
While direct studies on this compound are limited, structurally similar nitropyrimidines exhibit antimicrobial and anticancer properties. For example, 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine inhibits bacterial growth via interference with folate metabolism . Target identification often involves enzyme inhibition assays (e.g., thymidylate synthase) and cell viability screens (e.g., MTT assays in cancer cell lines) .

Advanced: How can researchers resolve contradictions in reported biological activity data for nitropyrimidines?

Answer:
Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles . Methodological steps include:

  • Dose-response validation : Replicate studies across multiple cell lines or bacterial strains.
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.
  • Structural analogs comparison : Test derivatives (e.g., methyl or trifluoromethyl substitutions) to isolate structure-activity relationships (SAR) .

Advanced: What strategies mitigate nitro group reduction during synthesis or storage?

Answer:
Nitro groups are prone to reduction under acidic or reducing conditions. Mitigation approaches include:

  • Temperature control : Avoid prolonged heating above 120°C.
  • Catalyst selection : Use palladium-based catalysts for selective reactions without side reduction.
  • Storage conditions : Store under inert gas (argon) at low temperatures (−20°C) to prevent photodegradation .

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